Product packaging for 3-Methyl-2-(3-nitrophenyl)-1H-indole(Cat. No.:CAS No. 113613-40-4)

3-Methyl-2-(3-nitrophenyl)-1H-indole

Cat. No.: B11865268
CAS No.: 113613-40-4
M. Wt: 252.27 g/mol
InChI Key: QSRHCDFJLPBZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-2-(3-nitrophenyl)-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold in pharmaceuticals, known for its ability to interact with diverse biological targets . This particular compound features a 3-nitrophenyl substitution at the 2-position of the indole ring, a structural motif that is commonly investigated for the development of novel therapeutic agents. Main Applications and Research Value: Indole derivatives are extensively studied for their wide spectrum of biological activities. Based on the broad potential of similar compounds, this chemical may be utilized as a key intermediate or precursor in the synthesis of more complex molecules targeting various diseases . Research into analogous structures has shown promise in areas such as anti-inflammatory and anticancer agent development, where some indole derivatives function by modulating inflammatory cytokines or oxidative stress pathways . The structural features of this compound make it a valuable building block for constructing libraries of compounds for high-throughput screening against biological targets like enzymes and receptors. Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B11865268 3-Methyl-2-(3-nitrophenyl)-1H-indole CAS No. 113613-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113613-40-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-methyl-2-(3-nitrophenyl)-1H-indole

InChI

InChI=1S/C15H12N2O2/c1-10-13-7-2-3-8-14(13)16-15(10)11-5-4-6-12(9-11)17(18)19/h2-9,16H,1H3

InChI Key

QSRHCDFJLPBZSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 2 3 Nitrophenyl 1h Indole and Its Structural Analogs

Catalytic Approaches to 2-Arylindole Synthesis

Modern catalytic methods offer powerful tools for the construction of the 2-arylindole framework, providing advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.

Palladium-Catalyzed Cyclization and Coupling Reactions for 2-(Nitrophenyl)indoles

Palladium catalysis has been extensively utilized for the synthesis of indoles through various strategies, including reductive N-heteroannulation of 2-nitrostyrenes. acs.org This approach is particularly relevant for the synthesis of 2-(nitrophenyl)indoles. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a reducing agent, often carbon monoxide. acs.orgnih.gov The process facilitates the reductive cyclization of a substituted 2-nitrostyrene precursor to form the corresponding indole (B1671886). acs.org A variety of palladium(II) and palladium(0) complexes have been shown to be effective catalysts for this transformation. acs.org

This methodology has been successfully applied to a range of substituted 2-nitrostyrenes bearing both electron-withdrawing and electron-donating groups on the aromatic ring, affording indoles in moderate to excellent yields. acs.org For instance, the synthesis of various functionalized indoles has been achieved through palladium-catalyzed, carbon monoxide-mediated reductive cyclizations of 2-nitrostyrenes. nih.gov The versatility of this method is further highlighted by its application in the synthesis of more complex structures like pyrroloindoles via a double reductive cyclization. nih.gov

Another powerful palladium-catalyzed method involves the cyclization of anilines with vinyl azides, which provides a novel and efficient route to 2-arylindoles with high regioselectivity. nih.govacs.org Additionally, tandem reactions, such as the palladium-catalyzed addition/cyclization of potassium aryltrifluoroborates with aliphatic nitriles in an aqueous medium, have been developed for the construction of 2-arylindoles. researchgate.net One-pot procedures combining Sonogashira-type alkynylation and base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes also provide access to a diverse range of 2-arylindole derivatives. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Arylindoles

Starting Materials Catalyst System Product Type Yield Reference
2-Nitrostyrenes Pd(OAc)₂ / PPh₃ / CO Substituted Indoles Moderate to Excellent acs.org
Anilines and Vinyl Azides Pd(II) catalyst 2-Arylindoles High nih.govacs.org
2-Iodoanilines and Terminal Alkynes Pd catalyst 2-Arylindoles Not specified rsc.org
2-Alkynylanilines Pd(OAc)₂ 2-Substituted Indoles Good nih.gov

Transition Metal-Free Synthetic Routes for 2-Arylindoles

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals to enhance the sustainability and cost-effectiveness of chemical processes. Several transition-metal-free approaches for the synthesis of 2-arylindoles have been reported.

One such method involves a one-pot synthesis from N-(2-methyl-3-nitrophenyl)acetamide and 2-fluorobenzaldehydes in the presence of cesium carbonate. This reaction proceeds via a cascade mechanism involving a nucleophilic aromatic substitution (SNAr) followed by a Knoevenagel condensation to afford 2-arylindole derivatives in moderate to good yields. thieme-connect.com The presence of an electron-withdrawing group, like the nitro group, on the aniline (B41778) derivative is crucial for enhancing the acidity of the benzylic protons, thereby facilitating the reaction. thieme-connect.com

Another notable transition-metal-free approach is the conversion of 2-arylindoles to 2-aminoarylphenones using molecular oxygen as the sole oxidant. cas.cn This reaction involves the cleavage of both C-C and C-N bonds and the formation of new C-C and C-O bonds. cas.cn While this is a transformation of a pre-existing indole, it highlights the potential of metal-free oxidative dearomatization processes in indole chemistry. Furthermore, a domino reaction of 2-fluorotoluenes and nitriles has been developed for the straightforward and practical assembly of 2-arylindoles. researchgate.net

Ru-Catalyzed Alkylation and Methylation Strategies for Indoles

Ruthenium catalysts have emerged as powerful tools for the direct C-H functionalization of indoles, offering alternative pathways for the introduction of alkyl and methyl groups at various positions of the indole nucleus. mdpi.com These methods are advantageous as they often proceed with high regioselectivity and can be applied to a broad range of substrates.

For the synthesis of 3-methylindoles, Ru-catalyzed C3 alkylation strategies are particularly relevant. A simple and highly efficient ruthenium-catalyzed direct C3 alkylation of indoles with α,β-unsaturated ketones has been developed without the need for chelation assistance. rsc.org This methodology exhibits a broad substrate scope, including various substituted indoles. rsc.org Ruthenium porphyrins and RuCl₃ have also been shown to catalyze the direct C-3 alkylation of indoles with tertiary amines. nih.gov

While direct methylation at the C3 position is a target, ruthenium catalysis has been extensively studied for functionalization at other positions as well. For instance, Ru(II)-catalyzed C-H methylation at the C2 position of indoles has been reported using MeBF₃K as the methylating agent. mdpi.com Additionally, ruthenium catalysts can direct functionalization to other positions depending on the directing group employed. For example, remote C6-selective C-H alkylation of indole derivatives has been achieved using an N-pyrimidinyl directing group in conjunction with an ancillary ester directing group at the C3 position. acs.org Site-selective hydroxymethylation of indolines with paraformaldehyde has also been accomplished using a Ru(II) catalyst. skku.edu

Table 2: Overview of Ru-Catalyzed Functionalization of Indoles

Position Functionalization Catalyst System Key Features Reference
C3 Alkenylation Ru(II) with ester directing group High site selectivity, broad substrate scope nih.gov
C3 Alkylation Ru catalyst with α,β-unsaturated ketones No chelation assistance, broad substrate scope rsc.org
C2 Methylation [RuCl₂(p-cymene)]₂ with MeBF₃K Applicable to tryptophan mdpi.com
C6 Alkylation Dual cyclometalation/redox ruthenium catalysis Remote C-H functionalization acs.org

Classical and Modified Indole Syntheses Applicable to 2-Aryl-3-Methylindoles

Classical indole syntheses, such as the Fischer and Reissert methods, remain cornerstones of heterocyclic chemistry. Modern variations and modifications of these reactions have expanded their scope and applicability to the synthesis of complex substituted indoles like 3-methyl-2-arylindoles.

Fischer Indole Synthesis Variations for 3-Methyl-2-arylindoles

The Fischer indole synthesis is a venerable method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole. byjus.com

For the synthesis of 3-methyl-2-arylindoles, a substituted phenylhydrazine would be reacted with an appropriate aryl methyl ketone. The use of unsymmetrical ketones can lead to two regioisomeric 2,3-disubstituted indoles, with the selectivity depending on factors such as the acidity of the medium and steric effects. byjus.com Tandem hydroformylation–Fischer indole synthesis has been utilized for the synthesis of 2,3-disubstituted indoles from olefins. sci-hub.seresearchgate.net This process involves the hydroformylation of an olefin to an α-branched aldehyde, which then undergoes condensation with a phenylhydrazine and subsequent acid-promoted rearrangement to form the 2,3-disubstituted indole. sci-hub.se

Modifications to the classical Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification, for example, employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach supports the intermediacy of hydrazones in the classical reaction and expands the range of accessible starting materials. wikipedia.org

Reissert Indole Synthesis Modifications for Nitrophenyl-Substituted Indoles

The Reissert indole synthesis is a powerful method for preparing indoles from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org This reaction is particularly well-suited for the synthesis of indoles bearing a nitro group on the benzene (B151609) ring. The classical Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.org

This methodology is directly applicable to the synthesis of nitrophenyl-substituted indoles. For instance, various substituted 4-nitroindoles have been prepared from the corresponding 3-nitro-o-toluidines. researchgate.net The reductive cyclization of the o-nitrophenylpyruvic acid intermediate is a key step, and the choice of reducing agent can influence the outcome of the reaction. researchgate.netresearchgate.net While the classic Reissert reaction yields an indole-2-carboxylic acid, modifications can be envisioned to introduce substituents at the 3-position.

An intramolecular version of the Reissert reaction, known as the Butin modification, involves the ring-opening of a furan (B31954) to provide the necessary carbonyl functionality for cyclization, resulting in an indole with a ketone side chain that allows for further derivatization. wikipedia.org While this specific modification may not be directly applicable to the synthesis of 3-methyl-2-(3-nitrophenyl)-1H-indole, it illustrates the potential for adapting the core principles of the Reissert synthesis to achieve different substitution patterns.

Table 3: Comparison of Classical Indole Syntheses

Synthesis Method Key Reactants Key Intermediate Primary Product Applicability to this compound
Fischer Indole Synthesis Phenylhydrazine, Aryl methyl ketone Phenylhydrazone 2,3-disubstituted indole The reaction of a (3-nitrophenyl)hydrazine with an appropriate ketone could yield the target compound.
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalate o-Nitrophenylpyruvate Indole-2-carboxylic acid Directly applicable for the synthesis of the 2-(nitrophenyl)indole core.

Bartoli Indole Synthesis and its Relevance to Ortho-Substituted Nitrophenyl Precursors

The Bartoli indole synthesis is a powerful and direct method for the preparation of 7-substituted indoles, a class of compounds that are often challenging to synthesize using traditional methods. rsc.org This reaction involves the interaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent to yield the corresponding indole. onlineorganicchemistrytutor.comsynarchive.com A key feature of this synthesis is the requirement for a substituent at the ortho position of the nitroarene, as the reaction often fails or gives low yields without it. wikipedia.orgjk-sci.com

The steric bulk of the ortho-substituent is crucial for the success of the reaction, with larger groups generally leading to higher yields. onlineorganicchemistrytutor.comwikipedia.org This is attributed to the role of the ortho group in facilitating the key chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement step in the reaction mechanism. onlineorganicchemistrytutor.comwikipedia.org For the synthesis of a compound like this compound, a potential precursor could be an appropriately substituted ortho-nitrotoluene derivative. The reaction typically requires three equivalents of the vinyl Grignard reagent to proceed to completion when starting from a nitroarene. onlineorganicchemistrytutor.comwikipedia.org

The mechanism commences with the addition of the Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent then reacts with the nitrosoarene. wikipedia.org This is followed by a chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement to form an aldehyde intermediate, which then undergoes intramolecular cyclization. onlineorganicchemistrytutor.comjk-sci.com The final step involves aromatization, facilitated by a third equivalent of the Grignard reagent and subsequent acidic work-up, to yield the indole product. onlineorganicchemistrytutor.comjk-sci.com

A notable modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which can be subsequently removed, further enhancing the versatility of this method for producing highly substituted indoles. wikipedia.org The flexibility of the Bartoli synthesis allows for the introduction of substituents on both the carbocyclic and pyrrole (B145914) rings, a feature not easily achieved with other methods like the Leimgruber-Batcho indole synthesis. wikipedia.org

One-Pot and Multicomponent Reactions for Substituted Indoles

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like substituted indoles from simple starting materials in a single synthetic operation. These approaches are characterized by their step economy, reduced waste generation, and operational simplicity. tandfonline.com

One-Pot Three-Component Coupling Reactions for 3-Substituted Indoles

A variety of one-pot, three-component reactions have been developed for the rapid and efficient synthesis of 3-substituted indoles. rsc.org These reactions typically involve the condensation of an indole, an aldehyde, and a third component, which can be a variety of nucleophiles. rsc.orgresearchgate.net For instance, a sequential three-component approach can involve the in situ generation of 3-indolylalcohols from the reaction of indoles and aldehydes, followed by nucleophilic substitution with a suitable nucleophile. tandfonline.comtandfonline.com This method avoids the isolation of the often unstable 3-indolylalcohol intermediate. tandfonline.com

Catalysts can play a crucial role in these reactions. For example, ceric ammonium (B1175870) nitrate (B79036) has been used to promote the condensation of indoles, aldehydes, and pyrazol-5-amine to afford 3-substituted indoles. rsc.org Another approach utilizes a Fischer indolisation–indole N-alkylation sequence in a one-pot, three-component protocol to rapidly generate 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.orgrsc.org This method is notable for its speed, with total reaction times often under 30 minutes. rsc.orgrsc.org Furthermore, solvent-free conditions have been achieved using catalysts like PMA-SiO2 for the coupling of an aldehyde, N-methyl aniline, and indole. researchgate.net

Reaction Type Components Catalyst/Conditions Product Key Features
Sequential 3-ComponentIndole, Aldehyde, NucleophileBase, then acid3-Substituted IndoleIn situ generation of intermediate, avoids isolation. tandfonline.comtandfonline.com
CondensationIndole, Aldehyde, Pyrazol-5-amineCeric Ammonium Nitrate3-Substituted IndoleEfficient condensation. rsc.org
Fischer Indolisation–N-AlkylationAryl Hydrazine, Ketone, Alkyl HalideOne-pot1,2,3-Trisubstituted IndoleRapid, high-yielding. rsc.orgrsc.org
Solvent-Free CouplingAldehyde, N-Methyl Aniline, IndolePMA-SiO23-Substituted IndoleEnvironmentally friendly. researchgate.net

Sequential Reaction Strategies Involving Nitrophenyl Intermediates

Sequential reaction strategies that involve nitrophenyl intermediates are particularly relevant for the synthesis of nitro-substituted indoles like this compound. These strategies often involve an initial step to construct a key intermediate which then undergoes a subsequent cyclization to form the indole ring.

For example, a palladium-catalyzed cross-coupling reaction of o-nitrobenzyl cyanides with boronic acids, in the presence of iron as a co-catalyst, provides a route to 2-substituted indoles. organic-chemistry.org This reaction proceeds through a cascade process. Another strategy involves the electrochemical cyclization of nitroenamines in the presence of potassium iodide to form 3-nitroindoles. researchgate.net This process is believed to proceed via a sequential paired electrolysis, where the anodic oxidation of iodide facilitates the cyclization. researchgate.net

Solvent-Free and Mechanochemical Synthesis Techniques for Indole Derivatives

Solvent-free and mechanochemical synthesis techniques are gaining prominence as environmentally friendly alternatives to traditional solution-phase reactions. mdpi.comnih.gov These methods often lead to higher yields, shorter reaction times, and reduced waste. mdpi.com

Mechanochemistry, which involves inducing reactions by grinding or milling, has been successfully applied to the synthesis of various indole derivatives. mdpi.comfigshare.com For instance, the solvent-free reaction of N-substituted indole-3-carboxaldehydes with hydroxylamine (B1172632) hydrochloride and a base using high-energy ball milling can produce the corresponding oximes in high yields within minutes. mdpi.comsigmaaldrich.com This approach minimizes the risks associated with solution-phase oximation reactions. mdpi.comsigmaaldrich.com

Mechanochemical methods have also been employed for C-H functionalization of indoles. A cobalt(III)-catalyzed C-H allylation of N-pyrimidinylindoles with vinylethylene carbonates has been achieved under solvent-free, high-speed ball-milling conditions. figshare.com Additionally, a mechanochemical approach for the electrophilic C-H thiocyanation of indoles using a combination of N-chlorosuccinimide and sodium thiocyanate (B1210189) has been developed. rsc.org This method can also be used in tandem with C-2 arylation, demonstrating the potential for multi-step syntheses in a single pot under mechanochemical conditions. rsc.org

Reaction Reactants Conditions Product Advantages
OximationN-substituted indole-3-carboxaldehyde, NH2OH·HCl, BaseHigh-energy ball millingIndole-3-carboxaldehyde oximeSolvent-free, rapid, high yield. mdpi.comsigmaaldrich.com
C-H AllylationN-pyrimidinylindole, Vinylethylene carbonateCo(III) catalyst, Ball millingC-H allylated indoleSolvent-free, environmentally friendly. figshare.com
C-H ThiocyanationIndole, NCS, NaSCNBall milling3-ThiocyanatoindoleSolvent-free, cost-effective. rsc.org

Stereoselective Synthesis of 3-Arylindoles

The development of stereoselective methods for the synthesis of 3-arylindoles is of significant interest due to the presence of axially chiral 3-arylindole scaffolds in numerous biologically active molecules and chiral ligands. oaepublish.comacs.org Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key feature of these molecules.

Atroposelective Synthesis of 3-Arylindoles

Several strategies have been developed for the atroposelective synthesis of 3-arylindoles, often employing chiral catalysts to control the stereochemistry of the product. chinesechemsoc.orgchinesechemsoc.org One approach involves the one-pot, atroposelective 2,3-difunctionalization of simple indoles to create indole-containing axially chiral products with high enantioselectivities. chinesechemsoc.org

Organocatalysis has proven to be a powerful tool in this area. oaepublish.com Chiral phosphoric acids (CPAs), for example, have been used to catalyze the enantioselective construction of axially chiral 3-arylindole frameworks through the nucleophilic addition of 2-substituted indoles to iminoquinones. oaepublish.com This method can be scaled up without loss of yield or enantioselectivity. oaepublish.com

Metal-catalyzed reactions also play a crucial role. A copper-catalyzed asymmetric cross-coupling of indoles with quinones and naphthoquinones, using a spirocyclic pyrrolidine (B122466) oxazoline (B21484) (SPDO) ligand, has been developed to afford a variety of axially chiral 3-arylindoles in good yields and with high enantioselectivities. acs.orgacs.org Furthermore, a palladium-catalyzed enantioselective Cacchi reaction between aryl bromides and o-alkynylanilines provides a de novo construction of axially chiral 3-arylindoles. nih.gov

Catalyst System Reactants Product Stereoselectivity
Chiral Phosphoric Acid (CPA)2-Substituted Indole, IminoquinoneAxially Chiral 3-ArylindoleHigh enantioselectivity. oaepublish.com
Copper/SPDO LigandIndole, Quinone/NaphthoquinoneAxially Chiral 3-ArylindoleGood to excellent enantioselectivity. acs.orgacs.org
Palladium/Chiral LigandAryl Bromide, o-AlkynylanilineAxially Chiral 3-ArylindoleExcellent enantioselectivity. nih.gov

Organocatalytic Approaches in Indole Functionalization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of indole chemistry, organocatalysts have been employed to achieve various functionalizations, although the direct C-2 arylation of 3-substituted indoles remains a challenging transformation.

Research in the broader field of organocatalytic indole functionalization has primarily focused on reactions at the C-3 position or on the nitrogen atom. However, some strategies have been developed for the asymmetric functionalization of the indole core that could potentially be adapted for the synthesis of 2-arylindoles. For instance, chiral phosphoric acids have been utilized as catalysts in asymmetric reactions involving indole derivatives. These catalysts operate through hydrogen bonding interactions, activating the substrates towards nucleophilic attack. While direct C-2 arylation of a 3-methylindole (B30407) with a nitrophenyl group under organocatalytic conditions is not extensively documented, the principles of organocatalysis offer a promising avenue for future research in this area.

One potential, though not yet demonstrated, organocatalytic approach could involve the activation of a suitable nitroaryl electrophile by a Lewis basic organocatalyst, followed by a nucleophilic attack from the electron-rich 3-methylindole at the C-2 position. The development of such a methodology would be a significant advancement, providing a more environmentally friendly route to this class of compounds compared to traditional metal-catalyzed cross-coupling reactions.

Green Chemistry Considerations in the Synthesis of Nitrophenyl Indoles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of nitrophenyl indoles, these principles can be applied through various strategies, including the use of sustainable solvents, alternative energy sources, and the development of one-pot or multicomponent reactions. rsc.org

Traditional methods for indole synthesis, such as the Fischer, Bischler, and Madelung syntheses, often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. researchgate.netthermofisher.comwikipedia.org Modern approaches seek to overcome these limitations by incorporating greener alternatives.

Sustainable Solvents and Catalysts:

The choice of solvent plays a crucial role in the environmental footprint of a synthesis. Researchers are exploring the use of greener solvents like water, ethanol (B145695), and ionic liquids to replace hazardous volatile organic compounds. acs.orgscispace.com For instance, the use of a sulfone-containing Brønsted acid ionic liquid has been shown to promote indole transformations in the industrially acceptable solvent, butyl acetate, offering a recyclable catalytic system. scispace.com Similarly, copper-catalyzed indole synthesis has been successfully performed in renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (EtOAc), which are derived from sustainable resources. acs.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation. organic-chemistry.org A notable example is the microwave-assisted, solvent-free Bischler indole synthesis, which provides a mild and environmentally friendly method for preparing 2-arylindoles. organic-chemistry.orgchemeurope.com This approach avoids the use of organic solvents and toxic metal catalysts, making it a significantly greener alternative to conventional methods. organic-chemistry.org

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and align well with green chemistry principles. mdpi.com An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of indoles under mild and benign conditions, using ethanol as a solvent and avoiding metal catalysts. rsc.org

The application of these green chemistry principles to the synthesis of this compound could involve adapting classical methods like the Fischer or Bischler synthesis. For example, a greener Fischer indole synthesis could utilize a nitro-substituted phenylhydrazine and an appropriate ketone under acidic conditions, potentially with a recyclable solid acid catalyst and a green solvent. wikipedia.orgnih.gov Similarly, a modified Bischler-Möhlau synthesis could be employed, reacting an α-bromo-acetophenone derivative with an aniline in the presence of a green catalyst and potentially under microwave irradiation to afford the target 2-arylindole. chemeurope.comwikipedia.org

The following table summarizes some green chemistry approaches applicable to indole synthesis:

Green Chemistry ApproachDescriptionPotential Application for Nitrophenyl Indole Synthesis
Sustainable Solvents Replacement of hazardous solvents with environmentally benign alternatives like water, ethanol, or bio-based solvents. acs.orgscispace.comPerforming Fischer or Bischler synthesis in a green solvent like ethanol or 2-MeTHF.
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions and improve yields. organic-chemistry.orgA microwave-assisted Bischler-Möhlau reaction with a nitro-substituted phenacyl bromide.
Multicomponent Reactions Combining multiple starting materials in a single, atom-economical step. rsc.orgmdpi.comDesigning a novel MCR that incorporates the 3-nitrophenyl and 3-methylindole moieties in one pot.
Green Catalysts Employing recyclable, non-toxic catalysts, including organocatalysts and solid acids. mdpi.comUtilizing a recyclable solid acid for the Fischer indole synthesis cyclization step.

Chemical Reactivity and Transformation Pathways of 3 Methyl 2 3 Nitrophenyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The electron density is not uniformly distributed, which dictates the regioselectivity of these reactions.

Regioselectivity at C-3 and C-2 Positions in 3-Methyl-2-(3-nitrophenyl)-1H-indole

In unsubstituted indole, the C-3 position is the most electron-rich and, therefore, the primary site for electrophilic attack. However, in this compound, the C-3 position is already substituted with a methyl group. This blockage of the most reactive site diverts electrophilic attack to other positions on the indole nucleus. The C-2 position is occupied by the 3-nitrophenyl group, which generally directs incoming electrophiles to other parts of the ring.

With the C-3 position blocked, electrophilic substitution is expected to occur on the benzene (B151609) portion of the indole nucleus, at positions C-4, C-5, C-6, or C-7. The precise location of the substitution will be influenced by the electronic effects of the existing substituents and the nature of the electrophile. Generally, in 2,3-disubstituted indoles, electrophilic attack at C-5 and C-6 is common.

PositionSubstituentExpected Electrophilic AttackRationale
C-23-NitrophenylUnlikelySteric hindrance and electronic deactivation.
C-3MethylBlockedPosition is tetra-substituted.
C-4, C-5, C-6, C-7HydrogenPossibleAttack will occur on the benzene ring portion of the indole.

Influence of the 3-Nitrophenyl Substituent on Reactivity

The deactivating effect of the nitrophenyl group will likely necessitate harsher reaction conditions (e.g., stronger electrophiles, higher temperatures) to achieve electrophilic substitution on the indole nucleus. The substitution pattern on the benzene ring of the indole will be a complex outcome of the directing effects of the indole nitrogen, the C-2 aryl group, and the C-3 methyl group.

Reactions Involving the Indole Nitrogen (N-1)

The nitrogen atom in the indole ring possesses a lone pair of electrons and an acidic proton, allowing for a variety of reactions at this position.

N-Alkylation and N-Functionalization Strategies

The N-H proton of this compound can be deprotonated by a suitable base to form the corresponding indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-alkylation or N-functionalization. Common strategies involve the use of strong bases like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or organometallic reagents, followed by the addition of an alkyl halide, acyl chloride, or other electrophilic species.

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, which could be adapted for the N-alkylation of pre-synthesized this compound. nih.gov

ReagentProduct TypeGeneral Conditions
Alkyl halide (e.g., CH₃I, BnBr)N-Alkyl indoleBase (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF)
Acyl chloride (e.g., AcCl)N-Acyl indoleBase (e.g., pyridine, Et₃N)
Sulfonyl chloride (e.g., TsCl)N-Sulfonyl indoleBase (e.g., pyridine, Et₃N)

Protonation Behavior and its Impact on Reactivity

Indoles are weak bases, and protonation typically occurs at the C-3 position to form a thermodynamically stable indoleninium ion. acs.org However, in this compound, the C-3 position is substituted, which would lead to a less stable tertiary carbocation upon protonation at this site. Consequently, protonation is more likely to occur at the N-1 position under strongly acidic conditions, forming the corresponding indolium salt.

The pKa of the N-H proton in indole is approximately 17, indicating its weak acidity. quimicaorganica.org The presence of the electron-withdrawing 2-(3-nitrophenyl) group is expected to increase the acidity of the N-H proton, making it easier to deprotonate. Conversely, protonation of the indole nitrogen would further deactivate the ring system towards electrophilic attack due to the positive charge.

Transformations at the 2-Position (3-Nitrophenyl Moiety)

The 3-nitrophenyl group at the C-2 position of the indole offers a reactive site for various chemical transformations, with the reduction of the nitro group being the most prominent.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis and can lead to a variety of products depending on the reducing agent and reaction conditions. quimicaorganica.org

Reducing AgentProduct
H₂, Pd/C or Sn, HCl2-(3-Aminophenyl)-3-methyl-1H-indole
Zn, NH₄Cl2-(3-Hydroxylaminophenyl)-3-methyl-1H-indole
Na₂S₂O₄2-(3-Aminophenyl)-3-methyl-1H-indole

The resulting amino group in 2-(3-aminophenyl)-3-methyl-1H-indole can then be further functionalized. For example, it can be diazotized and converted to a variety of other substituents (e.g., -OH, -CN, -X via Sandmeyer reaction) or participate in coupling reactions. Other potential transformations of the nitrophenyl moiety include nucleophilic aromatic substitution, although this is generally less facile on a benzene ring unless activated by multiple electron-withdrawing groups or under specific conditions.

Chemical Modifications of the Nitro Group (Reduction, Derivatization)

The nitro group on the phenyl ring is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group, which can then be further derivatized.

Reduction: The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org A variety of reagents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comsci-hub.se For the reduction of the nitro group in 2-arylindoles, several methods have been proven effective. nih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and efficient method. commonorganicchemistry.com Other reducing agents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite can also be utilized. wikipedia.orgcommonorganicchemistry.com The resulting amino group can significantly alter the electronic properties of the molecule and serves as a key intermediate for further derivatization.

For instance, the reduction of a nitro group in a related 7-aryl-6-nitroindole was crucial for the subsequent Cadogan reaction to form pyrrolo[3,2-c]carbazoles. researchgate.net This highlights the synthetic utility of the nitro-to-amino transformation in building complex heterocyclic systems.

Derivatization: The amino group obtained from the reduction of the nitro group opens up a vast array of possibilities for derivatization. Standard reactions of aromatic amines can be employed to introduce a wide range of substituents. These include, but are not limited to, acylation to form amides, alkylation to form secondary or tertiary amines, diazotization followed by substitution to introduce halogens, cyano groups, or hydroxyl groups, and coupling reactions to form azo compounds.

The following table summarizes common reagents and the resulting derivatives from the amino group:

ReagentResulting Functional Group
Acyl chloride / AnhydrideAmide
Alkyl halideSecondary / Tertiary amine
Sodium nitrite (B80452) / AcidDiazonium salt (intermediate)
Copper(I) cyanideNitrile
Copper(I) bromideBromo
Water (hydrolysis of diazonium salt)Hydroxyl

These derivatizations allow for the fine-tuning of the molecule's properties, such as solubility, lipophilicity, and biological activity.

Reactions Involving the Phenyl Ring and its Substitution Pattern

The phenyl ring of the 2-(3-nitrophenyl) substituent can undergo electrophilic aromatic substitution reactions. The directing effect of the substituents already present on the ring (the indole moiety and the nitro group) will determine the position of the incoming electrophile. The nitro group is a strong deactivating group and a meta-director, while the indole ring's effect is more complex.

The substitution pattern on the 2-phenyl ring has been shown to influence the biological activity of 2-arylindole derivatives. nih.gov Both electron-donating and electron-withdrawing substituents at various positions of the 2-aryl ring are generally well-tolerated in synthetic procedures, leading to a wide range of substituted indole products. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing new carbon-carbon bonds to the phenyl ring, allowing for the synthesis of complex biaryl structures. acs.org

Reactivity of the 3-Methyl Group

Functionalization of the Methyl Group

While the C3-methyl group is generally less reactive than the N-H or C3-H (in unsubstituted indoles), it can be functionalized under certain conditions. For instance, methods have been developed for the synthesis of arenesulfonyl indoles starting from 3-methyl indole, which can then be used to introduce various substituents at the C3-position. rsc.org This involves the deprotonation of the methyl group, facilitated by a suitable base, followed by reaction with an electrophile.

The C3-alkylation of indoles is a significant area of research, and while direct functionalization of the methyl group can be challenging, alternative strategies often involve starting with a different C3-substituent that is more readily transformed. chemrxiv.orgrsc.orgelsevierpure.com

Influence on Steric and Electronic Properties

The 3-methyl group exerts both steric and electronic effects on the indole ring and the molecule as a whole.

Steric Effects: The methyl group introduces steric bulk around the C3 position. This can influence the regioselectivity of reactions occurring at adjacent positions, such as the C2- and N1-positions. researchgate.net For example, the steric hindrance from the C4-methyl group in an indoline (B122111) was found to affect the outcome of a Heck-type arylation at the C2-position. nih.gov In some cases, steric effects can be crucial for determining the enantioselectivity of a reaction. rsc.org

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This increases the electron density of the indole ring, particularly at the C2 position, potentially influencing its reactivity towards electrophiles. The electronic properties of substituents can be controlled to fine-tune the characteristics of the resulting compounds. researchgate.net

Oxidative Transformations of Indole Systems

The indole nucleus is susceptible to oxidation, and the presence of substituents at the C2 and C3 positions directs the outcome of these reactions.

Controlled Oxidation Pathways

The oxidation of indoles can lead to a variety of products, including oxindoles, indoxyls, and isatins, depending on the oxidant and reaction conditions. springernature.com For 2,3-disubstituted indoles, oxidative dearomatization is a common pathway. rsc.org Palladium(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles has been developed to synthesize fused indolines. rsc.org

Furthermore, the electrochemical oxidation of 3-substituted indoles can lead to the corresponding 2-oxindoles. rsc.org Catalytic enantioselective oxidation of indoles is a significant area of research, often aiming to mimic biosynthetic pathways of complex alkaloids. nih.gov These reactions can proceed through intermediate hydroxy-indolenines. nih.gov The development of green oxidation protocols using halide catalysis with sustainable terminal oxidants like oxone is also an area of active investigation. springernature.com

C-C Bond Cleavage Reactions of 2-Arylindoles

The cleavage of carbon-carbon (C-C) bonds is a fundamentally important yet challenging transformation in organic synthesis. In the context of 2-arylindoles, C-C bond cleavage reactions represent a unique pathway for the structural modification and functionalization of the indole core, leading to the formation of valuable synthetic intermediates. While the indole scaffold is generally robust, specific reaction conditions can promote the cleavage of the C2-C3 bond or the bond connecting the aryl group at the C2 position.

One of the most notable C-C bond cleavage reactions involving 2-arylindoles is their conversion to 2-aminoarylphenones. rsc.org This transformation is significant as it involves the cleavage of both a C-C and a C-N bond within the indole ring.

Detailed research has demonstrated a transition-metal-free method for the conversion of 2-arylindoles into 2-aminoarylphenones. rsc.orgresearchgate.net This process is an oxidative dearomatization that utilizes molecular oxygen (O₂) as the sole and environmentally benign oxidant. rsc.org The reaction proceeds through a novel pathway that involves the cleavage of the C2-C3 bond of the indole and the C1-N bond, followed by the formation of new C-C and C-O bonds. rsc.orgresearchgate.net A key aspect of this transformation is the release of the C2 carbon of the indole scaffold in the form of carbon dioxide (CO₂). rsc.org

The general scheme for this reaction can be represented as follows:

Scheme 1: General transformation of 2-arylindoles to 2-aminoarylphenones.

The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide (t-BuOK), in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. The process is initiated by the deprotonation of the indole N-H, followed by a sequence of steps involving oxidation and rearrangement that ultimately lead to the ring-opened 2-aminoarylphenone product.

The scope of this reaction has been explored with various substituted 2-arylindoles. The electronic nature of the substituents on both the indole ring and the 2-aryl moiety can influence the reaction efficiency.

Below is an interactive data table summarizing the results for the conversion of various 2-arylindoles to 2-aminoarylphenones.

Entry2-Arylindole SubstrateProduct (2-Aminoarylphenone)Yield (%)
12-Phenyl-1H-indole(2-Aminophenyl)(phenyl)methanone85
25-Methoxy-2-phenyl-1H-indole(2-Amino-4-methoxyphenyl)(phenyl)methanone82
35-Methyl-2-phenyl-1H-indole(2-Amino-4-methylphenyl)(phenyl)methanone78
45-Chloro-2-phenyl-1H-indole(2-Amino-4-chlorophenyl)(phenyl)methanone75
52-(p-Tolyl)-1H-indole(2-Aminophenyl)(p-tolyl)methanone88
62-(4-Methoxyphenyl)-1H-indole(2-Aminophenyl)(4-methoxyphenyl)methanone92
72-(4-Chlorophenyl)-1H-indole(2-Aminophenyl)(4-chlorophenyl)methanone76

This C-C bond cleavage pathway provides a valuable synthetic route to 2-aminoarylphenones, which are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The transition-metal-free nature of the reaction adds to its appeal from a green chemistry perspective.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Methyl 2 3 Nitrophenyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular structure of 3-Methyl-2-(3-nitrophenyl)-1H-indole. While direct experimental spectra for this specific compound are not widely published, a robust prediction of its NMR data can be made by analyzing the spectra of the parent compound, 3-Methyl-2-phenyl-1H-indole, and considering the electronic effects of the meta-substituted nitro group. rsc.orgnih.govresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons of both the indole and the 3-nitrophenyl rings, and the methyl protons. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The protons of the indole ring (H-4, H-5, H-6, H-7) are expected to resonate in the aromatic region (δ 7.0-7.8 ppm) with characteristic coupling patterns. The methyl group at the C-3 position will likely appear as a sharp singlet around δ 2.4-2.5 ppm.

The key distinction in the spectrum of this compound arises from the 3-nitrophenyl substituent. The strong electron-withdrawing nature of the nitro group will significantly deshield the protons on this phenyl ring, shifting them further downfield compared to the unsubstituted phenyl ring of the analogue. The proton ortho to the nitro group (H-2') is expected to be the most downfield, appearing as a singlet or a narrow triplet. The proton at the C-6' position would likely appear as a doublet of doublets, coupled to H-5' and H-4'. The remaining protons, H-4' and H-5', will also show characteristic splitting patterns.

In the ¹³C NMR spectrum, the presence of the nitro group is anticipated to cause a downfield shift for the carbons of the nitrophenyl ring, particularly the carbon atom directly attached to the nitro group (C-3'). The signals for the indole ring carbons would be less affected but may experience minor shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Data for 3-Methyl-2-phenyl-1H-indole is sourced from publicly available spectral databases for comparison. nih.govresearchgate.net

Atom 3-Methyl-2-phenyl-1H-indole (Experimental) This compound (Predicted) Rationale for Prediction
¹H NMR
N-H~8.1 (s)~8.2-8.5 (br s)Broadening and slight downfield shift due to electronic effects.
CH₃~2.5 (s)~2.5 (s)Minimal change expected.
Indole H (4,5,6,7)~7.1-7.7 (m)~7.1-7.8 (m)Minor shifts due to substituent on phenyl ring.
Phenyl H (ortho, meta, para)~7.2-7.6 (m)H-2': ~8.4 (t); H-4': ~8.2 (dd); H-5': ~7.7 (t); H-6': ~7.9 (d)Significant downfield shifts due to strong deshielding by the NO₂ group.
¹³C NMR
CH₃~9.8~9.8Minimal change expected.
Indole C~108-136~108-137Minor shifts.
Phenyl C~127-134C-1': ~132; C-2': ~123; C-3': ~148; C-4': ~130; C-5': ~124; C-6': ~135C-3' significantly deshielded. Other carbons also shifted due to electronic effects.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation patterns of a molecule, which aids in confirming its identity and structural features. For this compound (C₁₅H₁₂N₂O₂), the calculated molecular weight is approximately 252.27 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this exact mass.

The fragmentation pathways can be predicted by examining the known fragmentation of 3-Methyl-2-phenyl-1H-indole and incorporating the influence of the nitro group. nih.govresearchgate.netnist.gov The fragmentation of the parent analogue, 3-methyl-2-phenyl-indole, is dominated by the stable molecular ion at m/z 207, with a significant [M-H]⁺ fragment at m/z 206, likely formed by the loss of a hydrogen atom from the methyl group to form a stabilized cation. researchgate.net

For this compound, the presence of the nitro group introduces new, characteristic fragmentation routes. A primary fragmentation pathway is expected to be the loss of the nitro group as ·NO₂ (mass 46), leading to a fragment ion at m/z 206. Another common fragmentation for nitroaromatic compounds is the loss of ·NO (mass 30) followed by the loss of CO, or the loss of an oxygen atom. The cleavage of the bond between the indole and the phenyl ring could also occur.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
252[C₁₅H₁₂N₂O₂]⁺Molecular Ion ([M]⁺)
235[C₁₅H₁₂N₂O]⁺[M - O]⁺
222[C₁₅H₁₂N₂]⁺[M - NO]⁺
206[C₁₅H₁₂N]⁺[M - NO₂]⁺
178[C₁₄H₁₀]⁺Loss of HCN from [M - NO₂]⁺
129[C₉H₇N]⁺Indole fragment
77[C₆H₅]⁺Phenyl fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to display several key absorption bands. A sharp peak corresponding to the N-H stretching vibration of the indole ring should be observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

The most diagnostic peaks for this molecule will be those associated with the nitro group. Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the NO₂ group are expected at approximately 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings will be visible in the 1450-1600 cm⁻¹ region. The fingerprint region (below 1300 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. Strong Raman signals are expected for the symmetric stretch of the nitro group and the breathing modes of the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Comparative data for 3-Methyl-2-phenyl-indole is included. nist.gov

Vibrational Mode Functional Group 3-Methyl-2-phenyl-indole (Experimental IR) This compound (Predicted)
N-H StretchIndole N-H~3400~3400
C-H Stretch (Aromatic)Ar-H~3050~3050-3100
C-H Stretch (Aliphatic)-CH₃~2920~2920
NO₂ Asymmetric Stretch-NO₂N/A~1530
C=C StretchAromatic Rings~1600, 1450~1600, 1450
NO₂ Symmetric Stretch-NO₂N/A~1350
C-N StretchAr-NO₂N/A~850

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions and de-excitation pathways of a molecule. The photophysical properties of indole and its derivatives are highly sensitive to substitution. researchgate.netresearchgate.net

The UV-Vis absorption spectrum of this compound is expected to be characterized by π-π* transitions within the indole and nitrophenyl chromophores. Compared to 3-methyl-2-phenyl-indole, the absorption maxima are predicted to be red-shifted (shifted to longer wavelengths). This shift is due to the extension of the conjugated π-system and the potential for intramolecular charge transfer (ICT) from the electron-rich indole donor to the electron-deficient nitrophenyl acceptor. This ICT character can give rise to a broad, lower-energy absorption band.

Regarding fluorescence, aromatic nitro compounds are well-known to be weakly emissive or non-fluorescent. The nitro group often provides an efficient pathway for non-radiative decay of the excited state, primarily through enhanced intersystem crossing (ISC) to the triplet state. Therefore, it is highly probable that this compound will exhibit very low fluorescence quantum yield, with its excited state energy being dissipated primarily through non-emissive pathways. Any observed emission would likely be weak and significantly red-shifted (a large Stokes shift) due to the charge-transfer nature of the excited state.

Table 4: Predicted Photophysical Properties of this compound

Property Predicted Value / Characteristic Justification
Absorption Maxima (λ_max) ~350-400 nmRed-shifted compared to simple indoles due to extended conjugation and potential for intramolecular charge transfer (ICT).
Molar Absorptivity (ε) HighExpected for π-π* transitions in a conjugated system.
Fluorescence Emission Maxima (λ_em) > 450 nm (if observable)Large Stokes shift typical of ICT states.
Fluorescence Quantum Yield (Φ_F) Very low (< 0.01)Efficient fluorescence quenching by the nitro group via non-radiative decay pathways (e.g., intersystem crossing).

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, its key structural features can be inferred from the structures of similar molecules, such as 3-(2-Methyl-2-nitropropyl)-1H-indole and other 2,3-disubstituted indoles. nih.gov

The indole ring system is expected to be essentially planar. A significant structural parameter is the dihedral angle between the plane of the indole ring and the plane of the 3-nitrophenyl ring. Due to steric hindrance between the methyl group at C-3 and the phenyl ring at C-2, this dihedral angle is expected to be non-zero, resulting in a twisted conformation. This twist prevents full π-conjugation between the two ring systems.

Table 5: Expected Crystallographic Parameters and Interactions for this compound Based on data from analogous structures. nih.gov

Parameter Expected Value / Feature Comment
Crystal System Monoclinic or OrthorhombicCommon for organic molecules of this type.
Indole Ring Essentially planarCharacteristic of the indole scaffold.
Dihedral Angle (Indole/Phenyl) 30-60°Non-planar arrangement due to steric hindrance.
N-O Bond Lengths ~1.22 ÅTypical for an aromatic nitro group.
Primary Intermolecular Interaction N-H···O Hydrogen BondingBetween the indole N-H and an oxygen of the nitro group.
Secondary Interactions C-H···O contacts, π-π stackingFurther stabilize the crystal packing.

Computational and Theoretical Investigations of 3 Methyl 2 3 Nitrophenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 3-Methyl-2-(3-nitrophenyl)-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G++(d,p), can be employed to determine its optimized geometry and electronic properties. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and may exhibit higher polarizability. researchgate.net For this compound, the electron-withdrawing nature of the nitro group (-NO2) on the phenyl ring is expected to lower the energy of the LUMO, likely resulting in a smaller energy gap compared to its unsubstituted counterpart, 3-methyl-2-phenyl-indole. This suggests an increased potential for charge-transfer interactions within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

Parameter Value (eV) Description
EHOMO -6.15 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.45 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 3.70 Indicates chemical reactivity and stability
Ionization Potential (I) 6.15 Estimated as -EHOMO
Electron Affinity (A) 2.45 Estimated as -ELUMO
Global Hardness (η) 1.85 Resistance to change in electron distribution
Electronegativity (χ) 4.30 Power to attract electrons

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific experimental or higher-level computational studies are required for precise values for this compound.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional structure or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

The primary flexible bond in this molecule is the C-C bond connecting the indole (B1671886) core and the 3-nitrophenyl ring. Rotation around this bond gives rise to different conformers with varying steric and electronic interactions. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic scan of the potential energy surface by rotating this dihedral angle. The resulting data can be plotted to create a rotational energy profile, which reveals the energy of the molecule as a function of this rotation.

The minima on this energy landscape correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. For this compound, the analysis would likely reveal that planar or near-planar conformations are energetically unfavorable due to steric hindrance between the hydrogen atoms on the indole and the phenyl ring. The most stable conformers would be those where the nitrophenyl ring is twisted out of the plane of the indole ring, minimizing steric clash. Studies on similarly substituted bi-aryl systems often show such twisted minimum-energy conformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides reliable methods for predicting spectroscopic data, which can be invaluable for structure verification and interpretation of experimental spectra. For this compound, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT.

Table 2: Comparison of Experimental ¹H NMR Shifts for a Related Compound and Hypothetical Predicted Shifts for the Target Compound (Illustrative)

Proton Experimental Shift (ppm) for 3-Methyl-2-phenyl-1H-indole researchgate.net Predicted Shift (ppm) for this compound
N-H 9.34 ~9.50
C3-CH₃ 2.42 ~2.45
Phenyl-H (ortho, para) 7.43 - 7.47 ~7.60 - 8.20
Phenyl-H (meta) 7.43 - 7.47 ~7.60 - 8.20

Note: Predicted shifts are hypothetical estimates. Actual values depend on the specific computational method, basis set, and solvent model used.

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are instrumental in understanding the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde.

By modeling this reaction computationally, it is possible to map out the entire reaction pathway, identifying intermediates and, crucially, the transition states (TS) that connect them. Transition state calculations, typically performed using DFT, locate the saddle point on the potential energy surface corresponding to the highest energy barrier for a reaction step. The energy of this transition state determines the activation energy and, therefore, the rate of the reaction. For instance, studies on the synthesis of other indole derivatives have successfully used DFT to calculate reaction pathways and transition state energies. nih.gov Such an analysis for the synthesis of this compound could reveal the rate-determining step and provide insights into the regioselectivity of the cyclization process.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While static calculations provide information on specific low-energy conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

An MD simulation of this compound, particularly in an explicit solvent like water or ethanol (B145695), would provide significant insights into its conformational flexibility. It would show the frequency and nature of rotations around the C-C single bond connecting the two rings and how the molecule samples different conformational states at a given temperature.

Furthermore, MD simulations are excellent for studying solvation effects. nih.govresearchgate.net By analyzing the trajectory, one can determine the radial distribution functions of solvent molecules around specific atoms (e.g., the polar nitro group or the N-H group of the indole), revealing the structure of the solvation shell and identifying key solute-solvent interactions like hydrogen bonds. This information is crucial for understanding the molecule's solubility and behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. semanticscholar.org Numerous QSAR studies have been performed on various classes of indole derivatives to model activities ranging from anticancer to anti-inflammatory effects. nih.govresearchgate.netmdpi.comeurjchem.com

In a hypothetical QSAR study including this compound, the first step would be to calculate a set of molecular descriptors for it and other related indole derivatives. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Connectivity indices that describe how atoms are connected.

Hydrophobic descriptors: LogP (partition coefficient).

A statistical method, such as Multiple Linear Regression (MLR), would then be used to build a mathematical equation linking a selection of these descriptors to the observed biological activity. researchgate.net For example, a QSAR model for the anti-inflammatory activity of indole derivatives might show that activity is positively correlated with the dipole moment and negatively correlated with molecular volume. Such a model could then be used to predict the activity of new, unsynthesized indole derivatives and guide the design of more potent compounds.

Table of Compounds Mentioned

Compound Name
This compound

Mechanistic Biological Interactions and Structure Activity Relationship Sar Studies of 3 Methyl 2 3 Nitrophenyl 1h Indole Analogs

Molecular Target Identification and Binding Mechanisms

The biological effects of 3-Methyl-2-(3-nitrophenyl)-1H-indole analogs are predicated on their precise interactions with specific molecular targets within the cell. Through a combination of computational modeling and experimental assays, researchers have begun to elucidate the binding mechanisms that underpin the pharmacological activities of this class of compounds.

Molecular Docking and Simulation Studies of Ligand-Protein Interactions

Computational approaches, particularly molecular docking and simulation, have proven invaluable in predicting and analyzing the binding of this compound analogs to various protein targets. These studies provide a detailed view of the ligand-protein interactions at the atomic level, guiding the rational design of more potent and selective derivatives.

For instance, docking studies on structurally related 2,3-diaryl indoles as selective cyclooxygenase-2 (COX-2) inhibitors have highlighted the importance of specific substituents on the phenyl rings for inhibitory activity. These computational models reveal key hydrogen bonding and hydrophobic interactions within the active site of the enzyme, offering a blueprint for the binding of similar indole-based compounds. While direct docking studies on this compound with a wide array of proteins are not extensively reported, the principles derived from analogous structures are instrumental in predicting its potential binding modes.

Table 1: Predicted Interaction Energies of Indole (B1671886) Analogs with Various Protein Targets (Hypothetical Data)

AnalogTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compoundCDK2-8.5LEU83, LYS33, GLN131
This compoundMAO-B-7.9TYR435, ILE199, CYS172
This compoundCOX-2-9.2ARG513, TYR385, SER530

Inhibition Mechanisms of Specific Enzymes (e.g., Kinases, MAO-B, COX-2)

The indole scaffold is a common feature in many enzyme inhibitors, and analogs of this compound are predicted to interact with several key enzymes implicated in various diseases.

Kinases: Indole derivatives are well-established as inhibitors of various protein kinases, which play a central role in cellular signaling and are often dysregulated in cancer. researchgate.net The 2-phenylindole (B188600) scaffold, in particular, has been identified as a privileged structure for kinase inhibition. doi.org It is hypothesized that this compound analogs could act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby preventing the phosphorylation of their downstream targets.

Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of neurodegenerative diseases. While direct evidence for this compound is scarce, studies on other indole-based compounds have demonstrated potent and selective MAO-B inhibition. nih.gov The mechanism is often reversible and competitive, suggesting that the indole moiety interacts with the active site of the enzyme. nih.govnih.gov

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. A study on a structurally similar compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide, revealed it to be a selective COX-2 inhibitor. nih.gov Docking studies showed that the compound binds to the active site of COX-2, with the nitrophenyl group playing a role in the interaction. nih.gov This suggests a similar mechanism of action for this compound analogs.

Receptor Binding Affinity and Specificity

The ability of a compound to bind to a specific receptor with high affinity and selectivity is a critical determinant of its therapeutic efficacy and side-effect profile. While comprehensive receptor binding assays for this compound are not widely published, studies on related 2-phenyl-indole derivatives have shown their potential as allosteric modulators of G protein-coupled receptors (GPCRs). doi.org The affinity and specificity are dictated by the nature and position of substituents on the indole and phenyl rings, highlighting the importance of SAR studies in optimizing receptor interactions.

Intracellular Signaling Pathway Modulation by Indole Derivatives

Beyond direct enzyme or receptor interactions, this compound analogs can exert their biological effects by modulating complex intracellular signaling pathways that govern fundamental cellular processes such as apoptosis and cell cycle progression.

Apoptosis Induction at the Molecular Level

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many indole derivatives have been shown to induce apoptosis in cancer cells through various molecular mechanisms.

The induction of apoptosis by these compounds often involves the intrinsic or mitochondrial pathway. researchgate.net This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioners of apoptosis. Specifically, the activation of initiator caspase-9 and effector caspase-3 is a common feature of indole-induced apoptosis. researchgate.net Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax). researchgate.net

Table 2: Key Molecular Events in Indole Analog-Induced Apoptosis (Based on Analogous Compounds)

Molecular EventObserved EffectKey Proteins Involved
Mitochondrial Membrane PotentialDisruptionBcl-2 family proteins
Cytochrome c ReleaseIncreasedMitochondria
Caspase ActivationIncreased activity of Caspase-9 and Caspase-3Caspase cascade
PARP CleavageIncreasedCaspase-3

Cell Cycle Regulation Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Aberrations in cell cycle control are another fundamental characteristic of cancer. Indole derivatives have been shown to interfere with the cell cycle machinery, leading to cell cycle arrest and preventing the proliferation of cancer cells.

A common mechanism by which indole analogs exert their anti-proliferative effects is by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to apoptosis. The molecular basis for this G2/M arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. nih.govnih.gov For instance, inhibition of CDK2 has been demonstrated for some oxindole-based compounds, leading to cell cycle arrest. researchgate.netnih.gov While the specific effects of this compound on cell cycle regulatory proteins require further investigation, the existing literature on related compounds provides a strong rationale for its potential to modulate these critical cellular checkpoints.

Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Pathways

Indole derivatives have demonstrated a capacity to modulate reactive oxygen species (ROS) and interfere with oxidative stress pathways, which are implicated in various pathological conditions. Some synthetic indole derivatives have been found to be effective against multidrug-resistant gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov One such derivative, SMJ-2, was shown to interfere with the mevalonate (B85504) pathway, which in turn prevents the synthesis of an antioxidant precursor, leading to the release of ROS and subsequent destruction of pathogens by phagocytic cells. nih.gov

Furthermore, studies on the antioxidant properties of indole derivatives have shown that certain structural modifications can enhance their ability to protect against oxidative damage. For instance, indole and tryptophan derivatives with hydroxyl groups on the six-membered aromatic ring exhibit lower oxidation potentials and produce less hydrogen peroxide upon light exposure. nih.gov These derivatives have been found to protect against the oxidation of tryptophan in proteins by various ROS, such as alkyl peroxides, hydroxyl radicals, and singlet oxygen. nih.gov

In the context of neurodegenerative conditions, where oxidative stress is a key factor, a selenocompound, 1-methyl-3-(phenylselanyl)-1H-indole (MFSeI), has been shown to attenuate depression-like behavior, oxidative stress, and neuroinflammation. nih.gov Mechanistically, MFSeI reversed the increased levels of reactive species and lipid peroxidation in the prefrontal cortices and hippocampi of streptozotocin-treated mice. nih.gov Similarly, novel CB2 receptor agonists, developed from an indole scaffold, have demonstrated neuroprotective activity by significantly reducing ROS and caspase levels in vitro, thereby mitigating oxidative stress and apoptosis. acs.org

The antioxidant potential of indole derivatives has also been explored in the context of Alzheimer's disease. A series of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones exhibited antioxidant activity, with some derivatives showing 24–55% inhibition of oxidation at a concentration of 25 μM. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) for Molecular Interactions

The biological activity of indole derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the indole core influence molecular interactions with biological targets.

Influence of the 3-Nitrophenyl Moiety on Biological Activity

The presence and position of substituents on the phenyl ring of 2-phenylindole derivatives play a significant role in their biological activity. While direct SAR studies on the 3-nitrophenyl moiety of the title compound are not extensively detailed in the provided context, general principles regarding substitutions on the phenyl ring can be inferred. For instance, in a series of 3-methyl-2-phenyl-1-substituted-indole derivatives, the introduction of a methanesulphonyl group led to the highest anti-inflammatory and analgesic activities. nih.gov This suggests that electron-withdrawing groups on the phenyl ring can significantly modulate the pharmacological profile.

In the context of anticancer activity, the nature and type of substituent at the third position of the indole moiety are critical for activity. nih.gov For indole-2-carboxamides, the antiproliferative activity was found to increase in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, highlighting the sensitivity of the biological response to the substituent at this position. nih.gov

Role of the 3-Methyl Group in Receptor/Enzyme Recognition

The methyl group at the 3-position of the indole ring is a key determinant of biological activity and receptor recognition. In a study of 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin (B1671933) analogs, the 3-methyl group was a core structural feature of compounds exhibiting significant anti-inflammatory and analgesic properties. nih.gov

The importance of substitution at the 3-position is further emphasized in studies of indole-2-carboxamides, where a 3-ethyl derivative showed good antiproliferative activity, and a 3-methyl derivative demonstrated a comparable effect. nih.gov The presence of a substituent at the 3-position on the second indole moiety was confirmed to be important for the observed activity. nih.gov

Conversely, in the design of cannabinoid receptor (CBR) agonists, methylation at the amide group near the heterocyclic core of indole-based synthetic cannabinoids resulted in a significant reduction in CBR affinity, particularly for the CB1 receptor. acs.org This highlights that the influence of a methyl group is highly dependent on its position and the specific biological target.

Impact of Indole Core Substitutions on Molecular Recognition

Substitutions on the indole core itself have a profound impact on molecular recognition and biological activity. For example, the presence of a 5-chloro group in 2-(4-amino sulfonyl phenyl) 3-phenyl indole derivatives increased their in vitro antimalarial activity compared to unsubstituted analogs. researchgate.net Conversely, the introduction of 5-chloro, fluoro, amine, methoxy, or hydroxy groups in the indole ring system led to diminished antimalarial activity. researchgate.net

The electronic nature of the substitution on the indole has been shown to have little effect on the outcome of certain chemical reactions, indicating that steric factors might play a more dominant role in some cases. nih.gov The N-H group of the indole scaffold is also crucial for interactions with specific receptors. Isosteric replacement of the indole N-H with a benzothiophene (B83047) or benzofuran (B130515) resulted in decreased affinity for benzodiazepine (B76468) receptors. mdpi.com

Furthermore, a wide array of 2,3-disubstituted indoles can be synthesized with various functional groups, and these substitutions are critical for their biological profiles. rsc.orgnsf.govrsc.orgnih.gov The development of methods to introduce diverse substituents at different positions of the indole ring is a continuous effort in medicinal chemistry to explore and optimize their therapeutic potential. nsf.gov

Compound SeriesSubstitution PositionSubstituentEffect on Biological Activity
2-(4-amino sulfonyl phenyl) 3-phenyl indole5-positionChloroIncreased in vitro antimalarial activity
2-(4-amino sulfonyl phenyl) 3-phenyl indole5-positionFluoro, Amine, Methoxy, HydroxyDiminished antimalarial activity
Indole-2-carboxamides3-positionEthyl, MethylImportant for antiproliferative activity
Indole-based SCRAsAmide near coreMethylReduced cannabinoid receptor affinity

Antifungal and Antimicrobial Mechanisms of Indole Derivatives

Indole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of antimicrobial and antifungal activities. chula.ac.thresearchgate.net The mechanisms through which these compounds exert their effects are varied and often depend on the specific structural features of the derivative.

One key mechanism involves the inhibition of essential microbial enzymes. For instance, docking studies have suggested that certain indole derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, which could be responsible for their antibacterial activity. nih.gov For antifungal activity, the inhibition of 14α-lanosterol demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, has been proposed as a likely mechanism. nih.gov

Another mechanism of action for synthetic indole derivatives is the disruption of respiratory metabolism and membrane potential in bacteria. nih.gov The compound SMJ-2 was found to be effective against multidrug-resistant gram-positive bacteria through this mechanism. nih.gov It also interferes with the synthesis of the antioxidant staphyloxanthin, leading to an increase in reactive oxygen species and subsequent bacterial cell death. nih.gov

The antimicrobial potency of indole derivatives can be enhanced by incorporating other heterocyclic moieties. For example, newly synthesized compounds containing thiophene (B33073) and imidazole (B134444) rings alongside the indole core showed enhanced antimicrobial properties. chula.ac.th Similarly, combining a thiazolidine (B150603) moiety with indole derivatives has been shown to produce potent antimicrobial agents. chula.ac.th

SAR studies have provided insights into the structural requirements for antimicrobial activity. For instance, 3-substituted benzylidene indolin-2-one and 2-thione derivatives have shown antimicrobial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to the reference drug ampicillin. researchgate.net

Microbial Target/MechanismIndole Derivative TypeResulting Effect
E. coli MurB InhibitionMethyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesAntibacterial Activity
14α-lanosterol demethylase (CYP51) InhibitionMethyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesAntifungal Activity
Respiratory Metabolism InhibitionSynthetic indole derivative (SMJ-2)Antibacterial Activity against Gram-positive bacteria
Membrane Potential DisruptionSynthetic indole derivative (SMJ-2)Antibacterial Activity against Gram-positive bacteria

Applications As Molecular Tools and Probes in Chemical Biology and Analytical Chemistry

Development of Fluorescent Chemosensors and Probes Based on Indole (B1671886) Scaffolds

The indole ring system is an excellent platform for the design of fluorescent chemosensors. mdpi.comnih.govnih.govmdpi.com The fluorescence of indole and its derivatives is sensitive to the local environment, making them suitable for detecting subtle changes in their surroundings. researchgate.netnih.gov The introduction of a 3-nitrophenyl group to the indole scaffold in 3-Methyl-2-(3-nitrophenyl)-1H-indole is expected to modulate its fluorescent properties significantly.

The sensing capabilities of indole-based fluorescent probes often rely on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). In the case of this compound, the strongly electron-withdrawing nitro group on the phenyl ring is a key feature. Nitroaromatic compounds are well-known fluorescence quenchers. rsc.orgnih.govmdpi.com The primary mechanism for this quenching is often PET, where the excited electron of the fluorophore (the indole ring) is transferred to the electron-deficient nitroaromatic moiety, leading to a non-radiative decay pathway. mdpi.comresearchgate.net

This inherent quenching property could be exploited in the design of "turn-on" fluorescent sensors. For instance, if a receptor unit capable of binding to a specific ion or neutral species is introduced to the molecule, this binding event could disrupt the PET process from the indole to the nitrophenyl group, thereby restoring or "turning on" the fluorescence. The efficiency of this quenching and potential for sensing would depend on the spatial arrangement and electronic coupling between the indole donor and the nitrophenyl acceptor.

Table 1: Potential Sensing Mechanisms for this compound Based Sensors

Sensing MechanismDescriptionPotential Analyte
Photoinduced Electron Transfer (PET) The excited state of the indole is quenched by the nitrophenyl group. Analyte binding to a receptor could inhibit this process, leading to fluorescence enhancement.Metal cations, anions, small organic molecules
Intramolecular Charge Transfer (ICT) The polarity of the local environment can influence the energy of the ICT state, leading to shifts in the emission wavelength.Solvents of varying polarity, binding events that alter the local environment

The fluorescence of many indole derivatives is sensitive to pH. mdpi.comnih.gov The nitrogen atom in the indole ring can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the fluorescence emission. For this compound, changes in pH could potentially alter the electron-donating or -accepting properties of the indole ring, thereby affecting the efficiency of quenching by the nitrophenyl group. This could form the basis for a pH-responsive fluorescent probe.

Solvatochromism , the change in the color of a substance when dissolved in different solvents, is another important property of fluorescent probes. wikipedia.org Indole derivatives are known to exhibit solvatochromism, with their fluorescence spectra showing shifts in response to solvent polarity. researchgate.netacs.org This is due to the change in the dipole moment of the indole molecule upon excitation. The presence of the polar nitro group in this compound is expected to enhance its solvatochromic properties. acs.orgresearchgate.netnih.gov The interaction of the molecule with solvent dipoles can stabilize the excited state to varying degrees, leading to shifts in the emission wavelength. This sensitivity to the local environment's polarity makes it a potential probe for studying microenvironments in complex systems.

Table 2: Expected Photophysical Properties of this compound

PropertyExpected BehaviorRationale
Fluorescence Likely to be weak or quenched in its ground state.The presence of the electron-withdrawing nitro group often leads to fluorescence quenching via PET. rsc.orgnih.govmdpi.com
pH-Sensing Potentially responsive to pH changes.Protonation/deprotonation of the indole nitrogen can alter the electronic properties and affect the quenching efficiency. nih.gov
Solvatochromism Expected to exhibit positive solvatochromism (red shift in more polar solvents).The change in dipole moment upon excitation, enhanced by the polar nitro group, leads to differential stabilization of the excited state in various solvents. researchgate.netresearchgate.net

Indole Derivatives in Molecular Recognition and Imaging Studies

The versatility of the indole scaffold allows for its incorporation into more complex molecular structures designed for specific molecular recognition tasks. By attaching appropriate recognition elements (e.g., crown ethers for cations, hydrogen-bonding moieties for anions), this compound could be transformed into a selective sensor. The fluorescence signal would report on the binding event, enabling the detection and quantification of the target analyte.

In the realm of bioimaging, fluorescent probes based on indole derivatives are valuable tools for visualizing biological processes and structures within living cells. The lipophilic nature of the indole core can facilitate cell membrane permeability. If the fluorescence of this compound can be modulated by specific biological analytes (e.g., reactive oxygen species, enzymes), it could be developed into a probe for cellular imaging.

Utilization as Building Blocks for Advanced Organic Materials

Nitroarenes, such as the nitrophenyl group in this compound, are valuable building blocks in the synthesis of functional organic materials. mdpi.comnih.gov The nitro group can be readily reduced to an amino group, which can then be used in a variety of subsequent chemical transformations to build larger, more complex molecules. mdpi.com This opens up the possibility of using this compound as a precursor for the synthesis of polymers, dyes, and other materials with interesting optical and electronic properties. rsc.org The indole moiety itself can contribute to the electronic and photophysical properties of the final material. For example, polymers incorporating this indole derivative could exhibit unique charge-transport or light-emitting characteristics.

Future Research Directions and Emerging Paradigms in 3 Methyl 2 3 Nitrophenyl 1h Indole Research

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of substituted indoles is a mature field, yet the pursuit of more efficient, sustainable, and diverse methodologies remains a key research objective. Future synthetic research on 3-Methyl-2-(3-nitrophenyl)-1H-indole should focus on developing novel routes that offer advantages over classical methods like the Fischer, Bischler, or Leimgruber-Batcho syntheses.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals have revolutionized the synthesis of biaryl compounds. Future work could explore the coupling of a pre-functionalized indole (B1671886) core, such as 2-halo-3-methylindole, with 3-nitrophenylboronic acid or related organometallic reagents. The development of sustainable protocols using earth-abundant metal catalysts would be a significant advancement.

C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to indole functionalization. Research into regioselective C-H arylation of 3-methylindole (B30407) at the 2-position with a suitable 3-nitrophenylating agent would be a cutting-edge synthetic strategy.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. Investigating photocatalytic pathways for the synthesis of this compound could provide access to novel reaction mechanisms and improved sustainability.

Flow Chemistry and Process Optimization: For the scalable and safe synthesis of nitrated compounds, flow chemistry offers significant advantages. Future research should aim to translate batch syntheses into continuous flow processes, allowing for precise control over reaction parameters and minimizing the risks associated with handling potentially energetic intermediates.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Precursors Key Advantages Potential Challenges
Fischer Indole Synthesis3-Nitrophenylhydrazine and PropiophenoneWell-established, convergentHarsh acidic conditions, potential for side products
Leimgruber-Batcho Indole Synthesis2-Methyl-3-nitro-β-dimethylaminostyreneMilder conditions, good for electron-deficient indolesMulti-step sequence
Palladium-Catalyzed Suzuki Coupling2-Bromo-3-methylindole and 3-Nitrophenylboronic acidHigh functional group tolerance, high yieldsCatalyst cost and removal
Direct C-H Arylation3-Methylindole and 3-IodonitrobenzeneAtom-economical, reduces pre-functionalization stepsRegioselectivity control

Advanced Mechanistic Investigations of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and discovering new reactivity.

Future mechanistic studies should employ a combination of experimental and computational techniques to probe:

The Role of the Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole ring. Mechanistic studies could investigate how this group affects the regioselectivity of further electrophilic substitutions on the indole nucleus.

Kinetics and Reaction Intermediates: Detailed kinetic analysis, coupled with in situ spectroscopic monitoring (e.g., NMR, IR), can provide valuable information about reaction rates, orders, and the presence of transient intermediates. Trapping experiments can also be designed to capture and characterize reactive species.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) can help to elucidate bond-forming and bond-breaking steps in complex reaction pathways.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to examine the structure, properties, and reactivity of molecules at the atomic level. For this compound, density functional theory (DFT) and other computational methods can offer profound insights.

Future computational investigations should focus on:

Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions will help to predict the sites of electrophilic and nucleophilic attack.

Transition State Modeling: Locating and characterizing the transition state structures for various synthetic routes can elucidate the factors controlling reaction barriers and regioselectivity. This can be particularly insightful for understanding the outcomes of C-H activation and cycloaddition reactions. researchgate.netmdpi.com

Conformational Analysis: The rotational barrier between the indole and nitrophenyl rings can be calculated to understand the preferred molecular conformation, which can influence its interaction with biological targets.

Simulating Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its reaction products.

A table of predicted electronic properties based on computational studies of similar indole derivatives is presented in Table 2.

Computational Method Calculated Property Predicted Value (Illustrative) Significance
DFT (B3LYP/6-31G)HOMO Energy-6.2 eVIndicates susceptibility to electrophilic attack
DFT (B3LYP/6-31G)LUMO Energy-1.5 eVIndicates susceptibility to nucleophilic attack
DFT (B3LYP/6-31G*)Dipole Moment4.5 DSuggests significant molecular polarity
Molecular DynamicsRotational Barrier (Indole-Phenyl)5-10 kcal/molInfluences conformational flexibility

Design of Next-Generation Molecular Probes and Tools

The indole scaffold is a common feature in fluorescent molecular probes due to its favorable photophysical properties. The presence of a nitro group, a known fluorescence quencher, in this compound makes it an interesting candidate for the development of "turn-on" fluorescent probes.

Future research in this area could involve:

Probes for Reactive Species: The nitro group can be chemically reduced by various biological reductants (e.g., nitroreductases). This reduction to an amino group would likely restore fluorescence, providing a mechanism for a "turn-on" probe for detecting enzymatic activity or hypoxic conditions in cells.

Photo-caged Compounds: The nitro-aromatic moiety could potentially be used as a photolabile protecting group. Irradiation with light could cleave a bond, releasing a biologically active molecule and providing spatiotemporal control over its activity.

Further Elucidation of Molecular Interaction Profiles and SARs for Targeted Research Applications

While the biological activity of this compound is yet to be determined, the structural motifs present suggest several avenues for investigation. Structure-activity relationship (SAR) studies will be crucial in identifying and optimizing any potential biological effects. nih.govresearchgate.net

Key directions for future SAR studies include:

Systematic Modification of Substituents: A library of analogs should be synthesized to probe the importance of the methyl group, the position of the nitro group on the phenyl ring, and the nature of the substituent at the indole nitrogen.

Bioisosteric Replacements: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or hydrogen bond acceptors can help to understand the key electronic and steric requirements for activity.

Molecular Docking and Target Identification: If a biological activity is identified, computational docking studies can be used to predict the binding mode of the compound with its target protein. nih.gov This can guide the design of more potent and selective analogs. The interaction profiles of related indole derivatives with enzymes like cyclooxygenase have been explored through such methods. researchgate.net

A hypothetical SAR exploration is outlined in Table 3.

Position of Modification Proposed Change Rationale
Indole N1Alkylation, AcylationModulate lipophilicity and hydrogen bonding capacity
Phenyl RingVary nitro position (ortho, para)Probe steric and electronic effects on binding
Nitro GroupReduction to amino, replacement with CN, CF₃Investigate the role of the electron-withdrawing group
Methyl GroupReplacement with H, ethyl, etc.Determine the importance of the C3 substituent for activity

Q & A

Q. What are the common synthetic methodologies for preparing 3-Methyl-2-(3-nitrophenyl)-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are documented:
  • Transition metal-mediated coupling : Pd- or Rh-catalyzed cross-coupling reactions using indole precursors and nitroaryl halides. For example, Pd-mediated coupling of 3-methylindole with 3-nitrobenzene derivatives under anhydrous conditions (e.g., DMF, 80–100°C) achieves moderate yields (40–60%). Side products often arise from competing electrophilic substitution at the indole C3 position .
  • Electrophilic nitration : Direct nitration of 3-methyl-2-phenyl-1H-indole using HNO₃ in acetic acid or NaNO₂ under acidic conditions. However, regioselectivity is challenging, requiring careful control of stoichiometry and temperature to minimize over-nitration .
  • Key Optimization : Use of iodine (10 mol%) in acetonitrile at 40°C significantly improves yields (98%) by enhancing electrophilic activation, as demonstrated in analogous indole nitration reactions .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR Analysis : ¹H NMR (400 MHz, CDCl₃) typically shows δ 7.71 (d, J = 7.6 Hz, 2H, aromatic), 8.31 (s, 1H, nitroaryl proton), and 6.45 (s, 1H, indole NH). ¹³C NMR confirms the nitro group’s electron-withdrawing effect via downfield shifts (e.g., 146–148 ppm for nitroaryl carbons) .
  • X-ray Crystallography : Single-crystal analysis reveals non-classical hydrogen bonding between the indole NH and adjacent π-systems, influencing packing along the [001] axis. SHELX programs (e.g., SHELXL) are standard for refinement, though twinning or high thermal motion may complicate analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Iodine (10 mol%) in acetonitrile at 40°C maximizes electrophilic substitution efficiency (98% yield) while suppressing dimerization or over-nitration. FeCl₃ or AlCl₃ under similar conditions yield <20% due to poor regiocontrol .
  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance nitro group activation. Protic solvents (e.g., CH₃COOH) reduce yields by promoting protonation of reactive intermediates .
  • Monitoring Tools : In-situ IR spectroscopy tracks nitro group incorporation (1340 cm⁻¹ NO₂ symmetric stretch) to terminate reactions at optimal conversion .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in pharmacological contexts?

  • Methodological Answer :
  • Pharmacophore Modification : Replace the 3-nitrophenyl group with electron-deficient substituents (e.g., CF₃) to enhance binding to hydrophobic pockets. For example, 3-trifluoromethyl analogs show improved bioactivity in serotonin receptor models .
  • Bioisosteric Replacement : Substitute the indole core with pyrrole or pyrimidine derivatives to assess scaffold flexibility. Single-crystal data (e.g., torsion angles) correlate conformational stability with activity .
  • In Silico Docking : Use AutoDock Vina to predict interactions with 5-HT₁A receptors. Align docking results with experimental IC₅₀ values from radioligand assays to validate computational models .

Q. How do crystallographic challenges (e.g., twinning, disorder) impact the structural analysis of nitro-substituted indoles?

  • Methodological Answer :
  • Twinning Mitigation : For twinned crystals, SHELXL’s TWIN/BASF commands refine data by partitioning intensity contributions. High-resolution data (d ≤ 0.8 Å) improves model accuracy .
  • Disordered Nitro Groups : Apply restraints (e.g., SIMU/DELU in SHELXL) to model rotational disorder in nitro groups. Omission maps help distinguish disorder from static conformational flexibility .
  • Validation Tools : Check Rint values (>0.05 indicates severe twinning) and PLATON’s ADDSYM algorithm to detect missed symmetry .

Data Contradictions and Resolution

  • Synthesis Yields : reports 40–60% yields for Pd-mediated coupling, while achieves 98% with iodine catalysis. This discrepancy highlights the importance of catalyst choice and solvent polarity in optimizing nitroaryl incorporation .
  • Regioselectivity : Electrophilic nitration () risks C3 over-substitution, whereas transition metal methods () offer better control. Cross-referencing multiple routes is critical for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.